![molecular formula C8H10ClN3 B1470771 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine CAS No. 1111849-46-7](/img/structure/B1470771.png)
6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Chemical Transformations and Synthesis
Ring Transformations and Nucleophilic Reactions : Research has shown that heterocyclic halogeno compounds, when reacted with nucleophiles, undergo ring transformations and meta-rearrangements. For instance, reactions involving halogenated pyrimidines can result in the formation of aminopyrimidines through a process that includes ring transformation and nucleophilic substitution, which are crucial for synthesizing various pyrimidine derivatives with potential biological activities (Hertog et al., 2010).
Crystal Structures and Molecular Interactions : The study of crystal and molecular structures of chloro-methylpyrimidinyl amines provides insights into the conformational differences and stabilization mechanisms via hydrogen-bonding interactions. Such structural elucidations are fundamental in understanding the physicochemical properties of these compounds, which is essential for drug design and development (Odell et al., 2007).
Synthetic Pathways to Arylamino Pyrimidines : The synthesis of arylamino pyrimidines from chloro-methylpyrimidine and aromatic amines showcases the versatility of pyrimidine derivatives as scaffolds in medicinal chemistry. These compounds exhibit pronounced biological activities, such as antituberculous effects, highlighting their potential utility in therapeutic applications (Erkin & Krutikov, 2007).
Potential Biological Applications
Antibacterial and Antiviral Activities : Some pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antiviral activities. Such studies are pivotal for the discovery of new agents against infectious diseases, indicating the broader applicability of these compounds in pharmaceutical research (Loksha et al., 2016; Etemadi et al., 2016).
Structural Basis for Drug Design : Understanding the crystal structure of compounds like cyprodinil, an anilinopyrimidine fungicide, assists in elucidating the interaction mechanisms and designing molecules with enhanced activity and specificity. Such studies contribute to the optimization of compounds for various applications, including agricultural and pharmaceutical industries (Jeon et al., 2015).
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGPNGVGSRJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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